molecular formula C9H10N2O6S B8814420 3-(2-Nitro-benzenesulfonylamino)-propionic acid CAS No. 90558-39-7

3-(2-Nitro-benzenesulfonylamino)-propionic acid

Cat. No.: B8814420
CAS No.: 90558-39-7
M. Wt: 274.25 g/mol
InChI Key: GITSWRINOGOGRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Nitro-benzenesulfonylamino)-propionic acid is a useful research compound. Its molecular formula is C9H10N2O6S and its molecular weight is 274.25 g/mol. The purity is usually 95%.
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Properties

CAS No.

90558-39-7

Molecular Formula

C9H10N2O6S

Molecular Weight

274.25 g/mol

IUPAC Name

3-[(2-nitrophenyl)sulfonylamino]propanoic acid

InChI

InChI=1S/C9H10N2O6S/c12-9(13)5-6-10-18(16,17)8-4-2-1-3-7(8)11(14)15/h1-4,10H,5-6H2,(H,12,13)

InChI Key

GITSWRINOGOGRB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of methyl 3-(2-nitrobenzenesulfonylamino)-propionate (6.15 g) in ethanol (20 mL)-methanol (5 mL) was added 5 mol/L aqueous sodium hydroxide solution (20 mL), and the mixture was stirred at room temperature overnight. The reaction mixture was acidified by addition of 2 mol/L hydrochloric acid (55 mL), and the resulting mixture was extracted with ethyl acetate. The extract was washed with water and brine, and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was treated with n-hexane and ethyl acetate. The precipitated crystals were collected by filtration, washed with n-hexane and dried under reduced pressure to give 3-(2-nitrobenzenesulfonylamino)propionic acid (5.83 g). To a solution of the obtained 3-(2-nitrobenzenesulfonylamino)propionic acid (0.5 g) in tetrahydrofuran (5 mL) was added 1,1′-carbonylbis-1H-imidazole (0.35 g), and the mixture was stirred at room temperature for 2 hours. To the reaction mixture was added 1-methylpiperazine (0.46 g), and the mixture was stirred at 50° C. for 3 days. The reaction mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on aminopropylated silica gel (eluent: dichloromethane/methanol=40/1) to give the title compound (0.61 g).
Quantity
6.15 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step Two

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